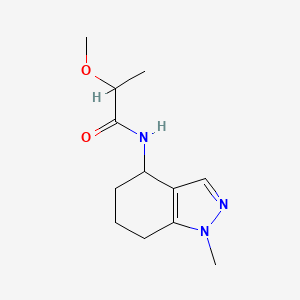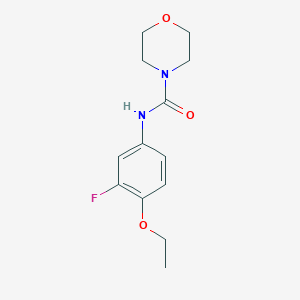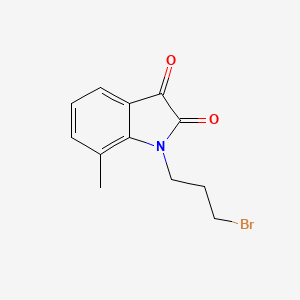
1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione, also known as Br-MMDA-2, is a chemical compound that belongs to the family of indole derivatives. This compound has gained significant attention from the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione involves its binding to the 5-HT2A receptor subtype, which results in the activation of various signaling pathways. This activation leads to the release of neurotransmitters, such as dopamine and norepinephrine, which are responsible for the compound's psychoactive effects. 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione has also been found to exhibit antioxidant and anti-inflammatory effects, which contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione has been found to induce various physiological and biochemical effects. It has been shown to increase heart rate, blood pressure, and body temperature. This compound has also been found to induce changes in mood and perception, including altered sensory perception, hallucinations, and euphoria. 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione has also been found to exhibit anti-inflammatory and antioxidant effects, which contribute to its potential neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione in lab experiments is its potent activity at the 5-HT2A receptor subtype. This allows for the study of the receptor's signaling pathways and the compound's effects on neurotransmitter release. However, one of the limitations of using 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione is its potential for inducing psychoactive effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione. One direction involves the development of new compounds that exhibit similar or improved activity at the 5-HT2A receptor subtype, with reduced psychoactive effects. Another direction involves the study of 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione in combination with other psychoactive compounds, such as psychedelics, for the treatment of mental disorders warrants further investigation.
Conclusion:
In conclusion, 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione is a potent serotonin receptor agonist that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound exhibits potent activity at the 5-HT2A receptor subtype and has been studied extensively for its potential use in the treatment of mental disorders and neurodegenerative disorders. Although 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione has several advantages for lab experiments, its potential for inducing psychoactive effects can complicate the interpretation of experimental results. Further research is needed to fully understand the potential therapeutic applications of 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione and to develop new compounds with improved activity and reduced psychoactive effects.
Synthesemethoden
1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione can be synthesized using various methods. The most commonly used method involves the reaction of 2,3-dioxo-6-nitro-7,8-dihydroindole with 3-bromopropylamine in the presence of a reducing agent. Another method involves the reaction of 5-bromo-2,3-dihydro-1H-inden-2-amine with methyl vinyl ketone in the presence of a base.
Wissenschaftliche Forschungsanwendungen
1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione has been found to exhibit potent serotonin receptor agonist activity, particularly at the 5-HT2A receptor subtype. This compound has been studied extensively for its potential use in the treatment of various mental disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). 1-(3-bromopropyl)-7-methyl-1H-indole-2,3-dione has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(3-bromopropyl)-7-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-8-4-2-5-9-10(8)14(7-3-6-13)12(16)11(9)15/h2,4-5H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEORJWKSAIOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Cyclopropyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530550.png)
![N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B7530562.png)
![N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7530575.png)
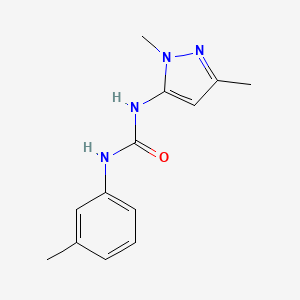
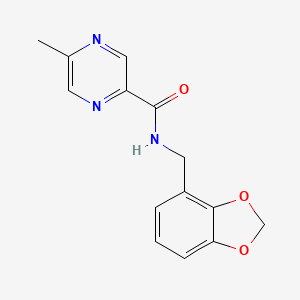

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(thiadiazol-4-yl)methanone](/img/structure/B7530602.png)
![(2E,4E)-N-[4-(1H-pyrazol-5-yl)phenyl]hexa-2,4-dienamide](/img/structure/B7530606.png)
![4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B7530610.png)


